2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is a synthetic organic compound belonging to the quinoline class. This type of compound is of interest in scientific research due to its potential applications in various fields, including material science and medicinal chemistry. Quinoline derivatives, particularly those bearing halogen substituents, have demonstrated a wide range of biological activities. [, , , ]
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is an organic compound classified within the quinoline family, which is renowned for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, featuring a bromophenyl group and a chloroquinoline moiety, making it a significant candidate for various scientific applications, including drug development and materials science. Its chemical formula is with the CAS number 1160263-28-4 .
The compound has been synthesized and studied in various scientific contexts, highlighting its potential in biochemical reactions and therapeutic applications. It serves as a building block for more complex organic molecules and has been investigated for its interactions with biological targets such as enzymes and proteins .
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride falls under the category of halogenated quinolines. Quinoline derivatives are often classified based on their functional groups and substituents, which significantly influence their chemical behavior and biological activity. This compound's halogen substituents (bromine and chlorine) contribute to its reactivity profile, making it suitable for various chemical transformations .
The synthesis of 2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride typically employs the Friedlander condensation reaction. This method involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The process can be summarized as follows:
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions, allowing for better control over temperature and pressure, which can improve yield and reduce byproducts. Advanced purification methods are also employed to ensure high-quality final products .
The molecular structure of 2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride consists of a quinoline core with a bromophenyl substituent at position 2 and a chloro group at position 6. The carbonyl chloride functional group at position 4 enhances its reactivity.
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride can undergo several types of chemical reactions:
For instance, in substitution reactions, nucleophiles like amines or alcohols can react with the carbonyl chloride group to form amides or esters, respectively. Furthermore, hydrolysis of the carbonyl chloride can yield the corresponding carboxylic acid under aqueous conditions.
The mechanism of action for 2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride involves its ability to interact with biological targets through covalent bonding. Specifically:
Experimental data indicate that this compound's interactions can lead to significant biological effects, making it a candidate for further therapeutic exploration in areas like neuropharmacology .
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride has several notable applications:
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with 2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride emerging as a structurally optimized intermediate for targeted drug discovery. This compound (CAS 1160263-28-4, MW 381.05–381.06 g/mol) features a multifaceted architecture combining a electron-deficient quinoline core, halogen-enhanced aryl system, and highly reactive acyl chloride terminus [1] [5]. Its design leverages three key pharmacophoric elements:
Table 1: Core Chemical Identity of 2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl Chloride
| Property | Value/Descriptor |
|---|---|
| CAS Registry | 1160263-28-4 |
| Molecular Formula | C₁₆H₈BrCl₂NO |
| Molecular Weight | 381.05–381.06 g/mol |
| Canonical SMILES | O=C(Cl)c1cc(-c2ccc(Br)cc2)nc2ccc(Cl)cc12 |
| Reactive Functional Group | Acyl chloride (-COCl) |
The compound’s significance stems from three synergistic structural domains:
Synthetic accessibility via Pfitzinger reaction (isatin + 4-bromoacetophenone) establishes this compound as a linchpin for generating structurally diverse pharmacophores [2] [7].
Halogen engineering is pivotal to the compound’s bioactivity:
Table 2: Halogen Contributions to Molecular Properties
| Substituent | Location | Electronic Effect | Biological Impact |
|---|---|---|---|
| Bromine | Phenyl C4 | +R inductive effect | ↑ Lipophilicity (log P = 4.82) |
| Chlorine | Quinoline C6 | -I σ-acceptor | ↑ DNA gyrase binding affinity |
| Combined | - | Orthogonal polarization | Synergistic target inhibition |
Antimicrobial Applications
Quinolines evolved from natural alkaloids (e.g., cinchona bark) to synthetic DNA gyrase inhibitors. Modern derivatives like hydrazide conjugates of 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid exhibit:
Anticancer Applications
Quinoline-4-carbonyl chlorides enabled selective HDAC inhibitors:
Table 3: Bioactivity of Key Derivatives
| Derivative | Biological Target | Activity | Structural Feature |
|---|---|---|---|
| Hydrazide 6b | S. aureus DNA gyrase | IC₅₀ = 33.64 μM | Opened hydrazine sidechain |
| Pyrazole 10 | S. aureus DNA gyrase | IC₅₀ = 8.45 μM | Cyclized malononitrile-hydrazide |
| HDACi D28 | HDAC3 | IC₅₀ = 2.22 nM | Hydroxamic acid ZBG |
| HDACi D29 | HDAC3 | IC₅₀ = 1.56 nM | Phenylpiperazine-hydrazide linker |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: